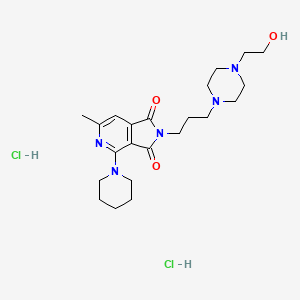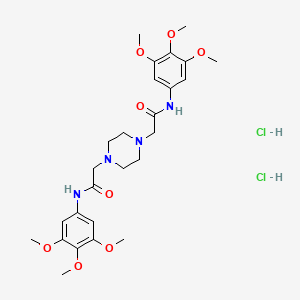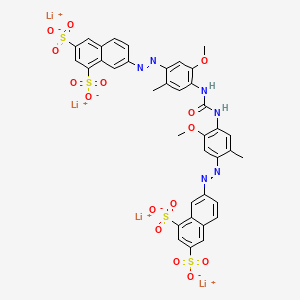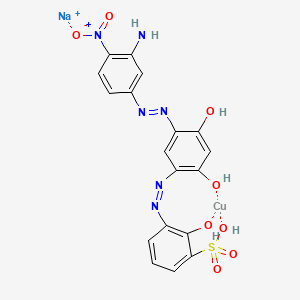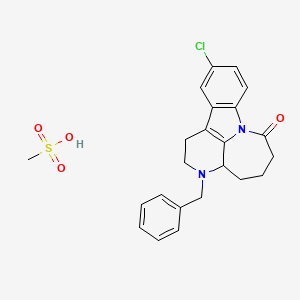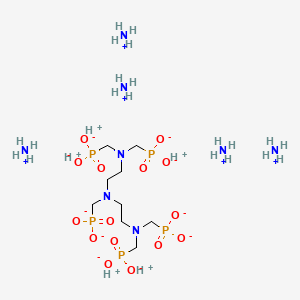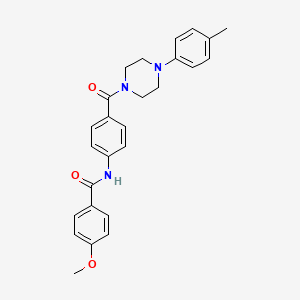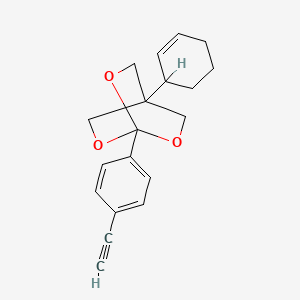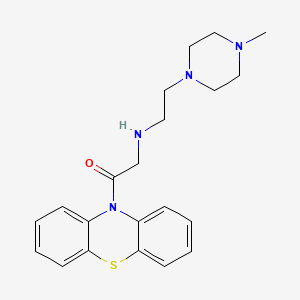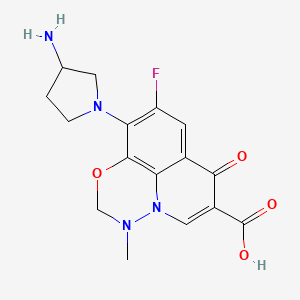
3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by a pyridine ring fused to an oxazine ring, with a phenylethyl substituent at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the intermediate Schiff base, which then undergoes cyclization to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives of the original compound.
科学研究应用
3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids.
相似化合物的比较
Similar Compounds
Pyrido[3,2-b]oxazines: Compounds with similar ring structures but different substituents.
Phenylethyl-substituted heterocycles: Compounds with similar substituents but different ring systems.
Uniqueness
3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine is unique due to its specific combination of a pyridine and oxazine ring fused together with a phenylethyl substituent. This unique structure can confer specific chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
88799-65-9 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC 名称 |
4-(1-phenylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C15H16N2O/c1-12(13-6-3-2-4-7-13)17-10-11-18-14-8-5-9-16-15(14)17/h2-9,12H,10-11H2,1H3 |
InChI 键 |
FPDCYBCETUROMC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2CCOC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


